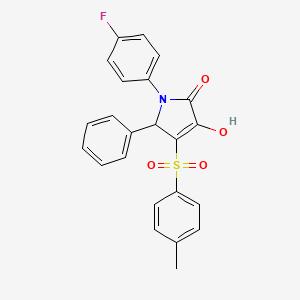
1-(4-fluorophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrole derivatives often involves multi-component reactions that can include acylpyruvic acids, aminophenols, and aromatic aldehydes . For instance, the synthesis of "[1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone" as a bioisostere of an aldose reductase inhibitor was achieved, indicating the potential for creating bioactive pyrrole derivatives with fluorine substitutions . Similarly, the synthesis of 1-alkyl-2,3,5-tris(4-hydroxyphenyl)aryl-1H-pyrroles with chlorine or fluorine substituents has been reported, which suggests that halogen substitutions on the aryl groups of pyrroles can be achieved .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be confirmed using various spectroscopic techniques such as IR, PMR, and NMR spectroscopy, as well as high-resolution mass spectrometry . For example, the crystal structure of a related compound, "1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]-furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one," was determined by single-crystal X-ray diffraction, which revealed that the fused rings of the system are nearly coplanar and that the crystal packing is stabilized by weak intermolecular hydrogen bonds and π-π interactions .
Chemical Reactions Analysis
The chemical reactivity of pyrrole derivatives can be influenced by the substituents present on the pyrrole ring. For instance, the presence of fluorine can affect the estrogenic properties of pyrrole derivatives, as seen in the binding and transactivation assays of 1-alkyl-2,3,5-tris(4-hydroxyphenyl)aryl-1H-pyrroles . Additionally, the introduction of a tosyl group, as in the compound of interest, could potentially be used as a protecting group or as a precursor for further substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can vary widely depending on their substitution patterns. For example, the electrochromic properties of a copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene were studied, showing that the copolymer has five different colors in various states, indicating the potential for application in electrochromic devices . The electrochromic properties of the polymer poly(1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole) were also characterized, demonstrating a π to π* transition with a band gap energy of 1.94 eV .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound and its related derivatives are synthesized through various chemical reactions, showcasing a wide array of potential applications in synthetic chemistry and materials science. For instance, the synthesis and characterization of related molecules involve intricate reactions that result in compounds with potential applications in non-linear optics due to their hyperpolarizability, indicating their role in the development of optical technologies (Murthy et al., 2017). The process of synthesis often involves multicomponent reactions that yield complex structures, which are then further analyzed for their physical and chemical properties (Sharma et al., 2013).
Materials Science Applications
In the realm of materials science, derivatives of this compound have been explored for their electrochromic properties. The polymerization of related fluorophenyl-pyrrole compounds has led to the development of materials with significant electrochromic changes, which are crucial for the fabrication of electrochromic devices (ECDs). These materials transition between colors under different electrical inputs, showing promise for applications in smart windows and display technologies (Arslan et al., 2007).
Biological and Medicinal Chemistry Research
On the biological front, certain pyrrole derivatives exhibit notable larvicidal activity, suggesting their potential as bioactive compounds in pest control strategies (Gorle et al., 2016). Additionally, the exploration of pyrazolinyl p-tolyl sulfones, including those with fluorophenyl substituents, has demonstrated promising antimicrobial properties against a variety of pathogens, which could lead to new antimicrobial agents (Bonacorso et al., 2006).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4S/c1-15-7-13-19(14-8-15)30(28,29)22-20(16-5-3-2-4-6-16)25(23(27)21(22)26)18-11-9-17(24)10-12-18/h2-14,20,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWYTBASGRMNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=CC=C(C=C4)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid](/img/structure/B2540624.png)

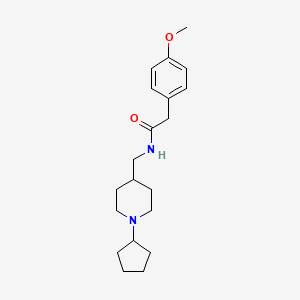
![Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2540627.png)
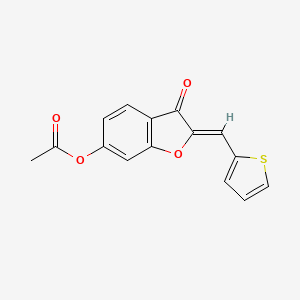

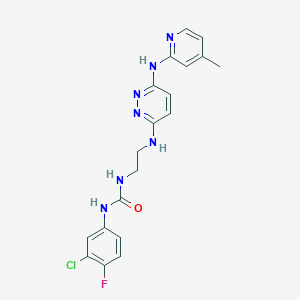
![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2540639.png)
![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2540641.png)
![(2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2540642.png)
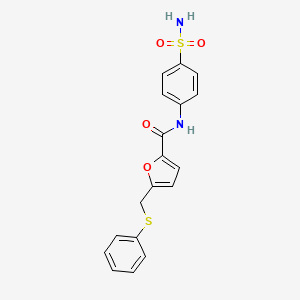
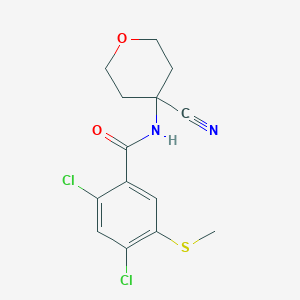
![3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B2540645.png)
